molecular formula C40H26N4O3S2 B2704588 N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 476296-12-5

N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

Cat. No.: B2704588
CAS No.: 476296-12-5
M. Wt: 674.79
InChI Key: ZYHVSCYHAJQNFZ-UHFFFAOYSA-N
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Description

“N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide” is a complex organic compound that features multiple aromatic rings and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide” likely involves multiple steps, including the formation of thiazole rings and the coupling of aromatic systems. Typical synthetic routes might include:

    Formation of Thiazole Rings: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The aromatic systems can be coupled using Suzuki or Heck coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with boronic acids or alkenes.

    Amide Formation: The final step might involve the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

“N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide” can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and thiazole groups can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, especially if it contains reducible functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and thiazole groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often studied for their potential as therapeutic agents. They might exhibit activity against various biological targets, including enzymes and receptors, making them candidates for drug development.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their aromatic and heterocyclic structures can impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of “N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity. The pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds containing naphthalene rings, which are studied for their aromatic properties and potential biological activity.

    Thiazole Derivatives: Compounds containing thiazole rings, which are known for their presence in various bioactive molecules.

    Benzamide Derivatives: Compounds containing benzamide groups, which are often explored for their pharmacological properties.

Uniqueness

“N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide” is unique due to its combination of multiple aromatic and heterocyclic rings, which can impart a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N4O3S2/c45-37(43-39-41-35(23-48-39)33-13-5-9-25-7-1-3-11-31(25)33)27-15-19-29(20-16-27)47-30-21-17-28(18-22-30)38(46)44-40-42-36(24-49-40)34-14-6-10-26-8-2-4-12-32(26)34/h1-24H,(H,41,43,45)(H,42,44,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHVSCYHAJQNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)NC6=NC(=CS6)C7=CC=CC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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